2,7-Bis(phenylacetamido)anthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthraquinones are a class of naturally occurring compounds that have been used for centuries in traditional medicine and as dyes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Bis(phenylacetamido)anthraquinone typically involves the acetylation of 2,7-diaminoanthraquinone followed by further amination. The reaction conditions often include the use of organic solvents and catalysts to facilitate the acetylation and amination processes .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2,7-Bis(phenylacetamido)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.
Substitution: The phenylacetamido groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
2,7-Bis(phenylacetamido)anthraquinone has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer.
Industry: Utilized in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of 2,7-Bis(phenylacetamido)anthraquinone involves its interaction with essential cellular proteins. It can inhibit enzymes such as topoisomerases and kinases, which are crucial for cell division and survival . By targeting these proteins, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Doxorubicin: An anthracycline antibiotic with a similar anthraquinone core, used as an anticancer agent.
Daunorubicin: Another anthracycline with similar properties and applications.
Mitoxantrone: A synthetic anthraquinone derivative used in cancer therapy.
Uniqueness: 2,7-Bis(phenylacetamido)anthraquinone is unique due to the specific substitution pattern of phenylacetamido groups at the 2 and 7 positions. This structural modification enhances its chemical stability and biological activity compared to other anthraquinone derivatives .
Properties
Molecular Formula |
C30H22N2O4 |
---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
N-[9,10-dioxo-7-[(2-phenylacetyl)amino]anthracen-2-yl]-2-phenylacetamide |
InChI |
InChI=1S/C30H22N2O4/c33-27(15-19-7-3-1-4-8-19)31-21-11-13-23-25(17-21)30(36)26-18-22(12-14-24(26)29(23)35)32-28(34)16-20-9-5-2-6-10-20/h1-14,17-18H,15-16H2,(H,31,33)(H,32,34) |
InChI Key |
YFLLPGICLQVMIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=C(C=C4)NC(=O)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.